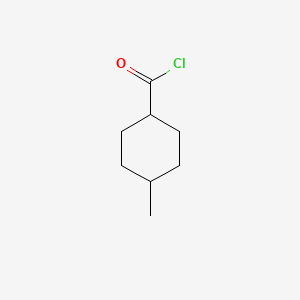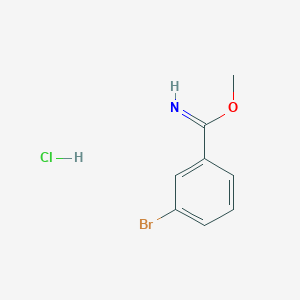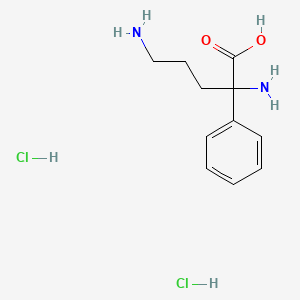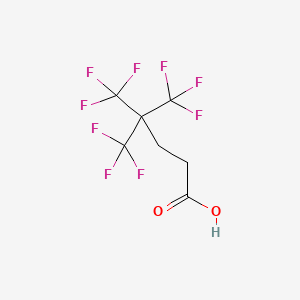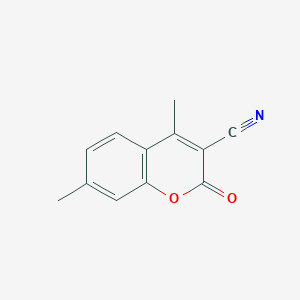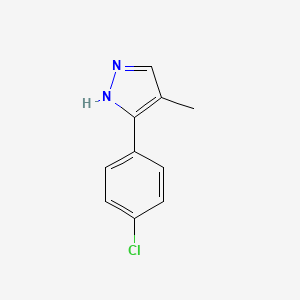
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Overview
Description
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-chlorophenyl group and a methyl group attached to the pyrazole ring, making it a significant molecule in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antifungal activities
Mode of Action
Based on the antifungal activities of similar compounds, it can be hypothesized that this compound might interact with its targets, leading to disruption of essential biological processes in the fungal cells This could result in the inhibition of fungal growth or even cell death
Biochemical Pathways
Similar compounds have been reported to modulate oxidative stress and inflammatory pathways . It is possible that 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole might also affect these or related pathways, leading to downstream effects such as the modulation of immune responses or cellular redox status .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
Based on the reported antifungal activities of similar compounds, it can be hypothesized that this compound might lead to the inhibition of fungal growth or even cell death
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole has been reported to exhibit antioxidant and immunomodulatory properties . It interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, and plays a role in hydrogen peroxide scavenging . These interactions contribute to its antioxidant activity and its potential role in modulating oxidative stress .
Cellular Effects
In cellular contexts, this compound has been shown to exert protective effects against oxidative stress. For instance, in human dopaminergic neuroblastoma cells (SH-SY5Y), treatment with this compound prevented the increase in reactive oxygen species (ROS) induced by hydrogen peroxide exposure . It also increased the levels of reduced glutathione in these cells , suggesting a role in maintaining cellular redox balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key enzymes in the glutathione metabolism pathway. By interacting with glutathione peroxidase and glutathione reductase, it can influence the balance of oxidized and reduced glutathione within cells . This, in turn, can impact cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, its antioxidant and immunomodulatory effects suggest potential changes over time. For instance, its ability to modulate ROS levels and glutathione balance could influence long-term cellular responses to oxidative stress .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-defined. Its interaction with enzymes in the glutathione metabolism pathway suggests a role in this biochemical process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate and acetylacetone. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole compound . The reaction mechanism involves the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: A compound with similar structural features but different functional groups.
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine: Another pyrazole derivative with a piperidine ring.
Uniqueness
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to other pyrazole derivatives.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONPYLIDBGTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


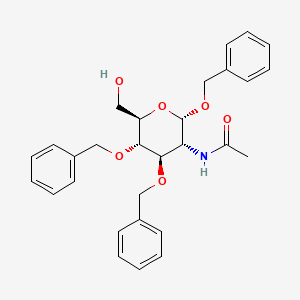
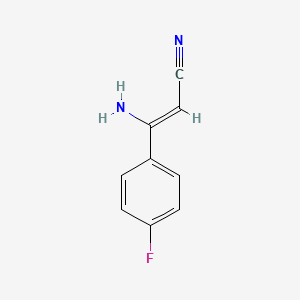
![2-[4-(2-aminoethyl)phenoxy]acetic Acid](/img/structure/B3042291.png)
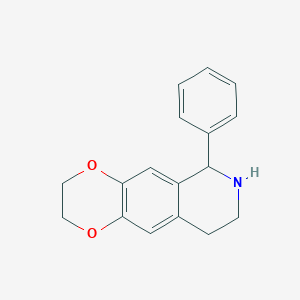

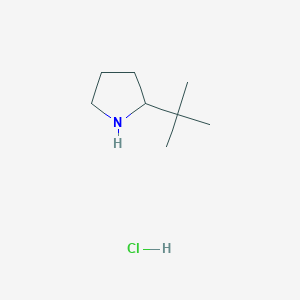
![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)
